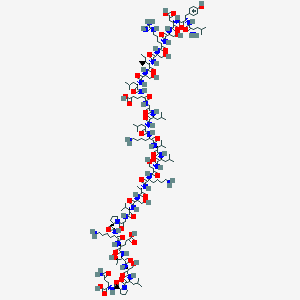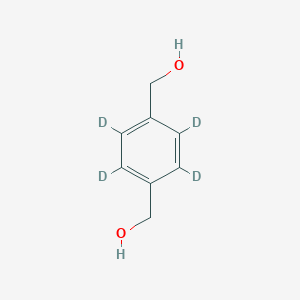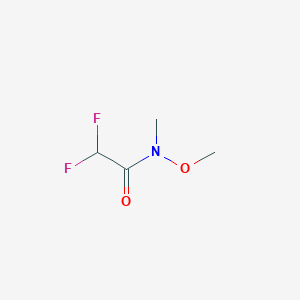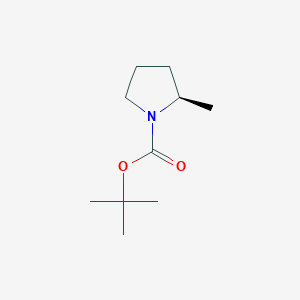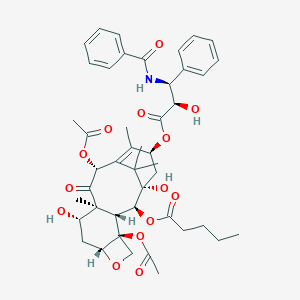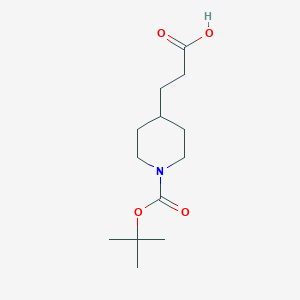
2'-Bromo-4'-fluoroacetophenone
Overview
Description
2’-Bromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-fluoroacetophenone typically involves the bromination of 4’-fluoroacetophenone. One common method is the α-bromination reaction, where 4’-fluoroacetophenone is treated with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out at elevated temperatures, usually around 90°C, and in a solvent like acetic acid .
Industrial Production Methods: In industrial settings, the production of 2’-Bromo-4’-fluoroacetophenone can be achieved through a catalyst-free α-bromination process using sodium bromide and chloroform in a biphasic electrolysis setup. This method is advantageous due to its high yield and selectivity, as well as the absence of hazardous catalysts .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: It can react with aldehydes in the presence of catalysts like tin(II) chloride to form α,β-unsaturated ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Condensation: Aldehydes and catalysts such as tin(II) chloride or samarium(III) iodide.
Major Products:
Substitution Products: Various substituted acetophenones depending on the nucleophile used.
Condensation Products: α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2’-Bromo-4’-fluoroacetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for protein tyrosine phosphatases.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential anti-cancer agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-fluoroacetophenone primarily involves its role as an electrophile in various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
- 2-Bromo-2’-fluoroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 3-Bromo-4’-fluorobenzophenone
- 4-Bromo-4’-fluorobiphenyl
- 4-Bromo-2-fluoroanisole
Comparison: 2’-Bromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFSBRMWBFWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371260 | |
| Record name | 2'-Bromo-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-39-9 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Bromo-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2'-bromo-4'-fluoroacetophenone utilized in the synthesis of thiazolo[3,2-b][1,2,4]triazoles?
A1: this compound acts as an alkylating agent in the synthesis of thiazolo[3,2-b][1,2,4]triazoles [, ]. It reacts with 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles (where X = H, Cl, or Br) to form S-alkylated 1,2,4-triazole intermediates. These intermediates then undergo cyclization reactions, ultimately leading to the formation of the desired thiazolo[3,2-b][1,2,4]triazole derivatives [].
Q2: What is the significance of incorporating this compound into the final thiazolo[3,2-b][1,2,4]triazole structures?
A2: Incorporating this compound introduces a substituted phenyl ring at a specific position within the thiazolo[3,2-b][1,2,4]triazole scaffold []. This structural modification can influence the physicochemical properties and potentially the biological activity of the resulting compounds. The presence of the fluorine and bromine atoms allows for further structural diversification through various chemical transformations, potentially leading to derivatives with enhanced antimicrobial properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




